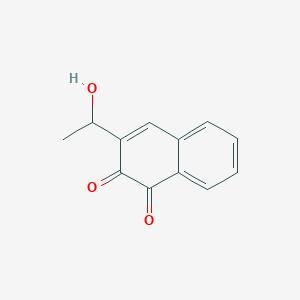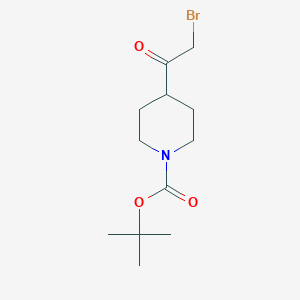
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a formyl-hydroxyphenyl moiety. Piperazine derivatives are of significant interest due to their potential biological activities and their role as intermediates in the synthesis of various pharmacologically active compounds.
Synthesis Analysis
The synthesis of piperazine derivatives often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was prepared by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, other derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by various spectroscopic methods .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using single crystal X-ray diffraction analysis. For instance, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was determined using this technique . The piperazine ring typically adopts a chair conformation, and the overall molecular geometry can influence the compound's intermolecular interactions and crystal packing .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, as demonstrated in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate . These reactions are crucial for modifying the piperazine core and introducing functional groups that can enhance the biological activity of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the piperazine ring. Spectroscopic methods like FT-IR, 1H & 13C NMR, and LCMS are commonly used to characterize these compounds . The intermolecular interactions, such as hydrogen bonding and π-π stacking, can also affect the compound's stability and solubility .
Scientific Research Applications
Role in Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmacologically active molecules. For instance, its utilization in the synthesis of vandetanib, a therapeutic agent, highlights its importance in creating compounds with commercial and therapeutic value. The process involves several steps including substitution, deprotection, and cyclization, showcasing the compound's versatility in drug manufacturing (W. Mi, 2015).
Contribution to Medicinal Chemistry
Further research points to the structural significance of piperazine derivatives, including tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate, in developing ligands for D2-like receptors. These compounds, due to their arylalkyl substituents, have been observed to enhance the potency and selectivity of binding affinities at these receptors, indicating potential applications in treating psychiatric disorders (D. Sikazwe et al., 2009).
Applications in N-Heterocycle Synthesis
The compound also finds use in the synthesis of N-heterocycles via sulfinimines, demonstrating its utility in creating a broad range of structurally diverse molecules such as piperidines, pyrrolidines, and azetidines. These molecules are crucial in the development of natural products and drugs, further emphasizing the compound's role in advancing synthetic organic chemistry (R. Philip et al., 2020).
Environmental and Toxicological Studies
While the focus is on scientific research applications unrelated to drug use, dosage, or side effects, it's noteworthy that compounds like tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate play a significant role in environmental and toxicological studies. Research on synthetic phenolic antioxidants, for instance, explores the environmental occurrence, human exposure, and toxicity of related compounds, providing insights into their effects beyond pharmaceutical applications (Runzeng Liu & S. Mabury, 2020).
properties
IUPAC Name |
tert-butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFXWYAABUPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634611 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
CAS RN |
343306-50-3 | |
| Record name | tert-Butyl 4-(3-formyl-4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


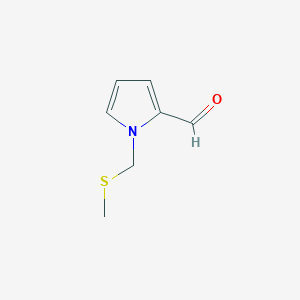
![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B153238.png)
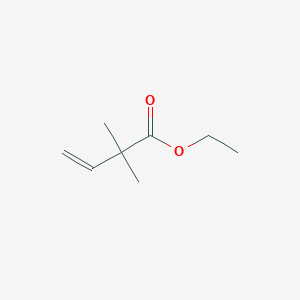
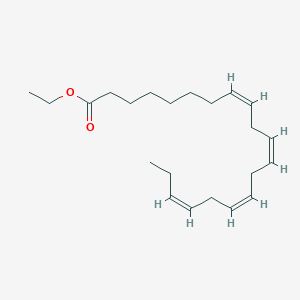
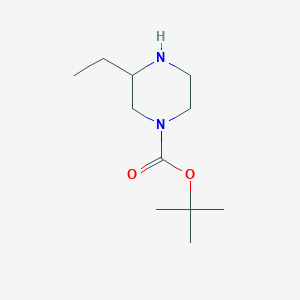

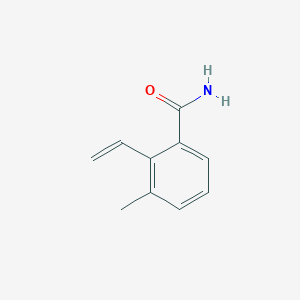
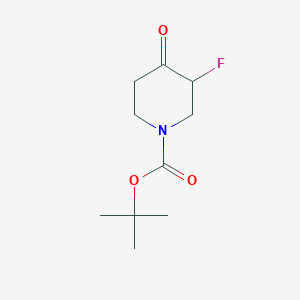
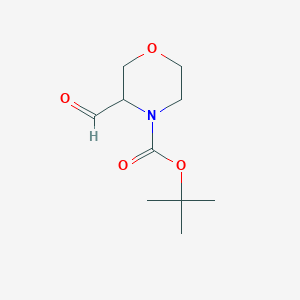
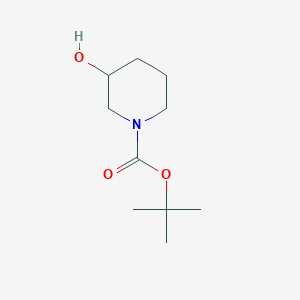
![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)
